Technical Dossier: Physical Properties of N-Benzylaminoacetaldehyde Diethyl Acetal
Technical Dossier: Physical Properties of N-Benzylaminoacetaldehyde Diethyl Acetal
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the known physical properties of N-Benzylaminoacetaldehyde diethyl acetal (CAS No: 61190-10-1). The information herein is compiled from various chemical data sources to support research and development activities.
Core Physical and Chemical Data
N-Benzylaminoacetaldehyde diethyl acetal, systematically named N-benzyl-2,2-diethoxyethanamine, is a liquid organic compound. A summary of its key physical properties is presented in the table below for ease of reference and comparison.
| Property | Value |
| CAS Number | 61190-10-1 |
| Molecular Formula | C₁₃H₂₁NO₂ |
| Molecular Weight | 223.32 g/mol [1] |
| Appearance | Clear, colorless to yellow liquid[2] |
| Physical Form | Liquid[2][3] |
| Purity (Assay by GC) | ≥95.0%[2] |
| Boiling Point | 115-117 °C at 1 mmHg |
| Density | Data not available |
| Refractive Index | 1.489 at 20°C |
Experimental Protocols: A Generalized Approach
While a specific, peer-reviewed experimental protocol for the synthesis of N-Benzylaminoacetaldehyde diethyl acetal is not detailed in the readily available literature, a general and widely applicable method for the synthesis of acetals from aldehydes and alcohols can be outlined. This serves as a foundational methodology for laboratory preparation.
General Procedure for Acetal Synthesis
This protocol describes the acid-catalyzed reaction of an aldehyde with an alcohol to form an acetal, a fundamental transformation in organic synthesis.
Materials and Equipment:
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Round-bottom flask equipped with a magnetic stirrer
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Reflux condenser and Dean-Stark apparatus (for water removal)
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Heating mantle
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Separatory funnel
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Standard laboratory glassware
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Aldehyde (e.g., aminoacetaldehyde precursor)
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Alcohol (e.g., ethanol for diethyl acetal)
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Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)
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Anhydrous solvent (e.g., toluene)
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Neutralizing agent (e.g., saturated sodium bicarbonate solution)
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aldehyde and a suitable anhydrous solvent such as toluene.
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Addition of Alcohol: Add a slight excess (typically 2.2 to 2.5 equivalents) of the alcohol (ethanol) to the flask.
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Catalyst Introduction: Introduce a catalytic amount of the acid catalyst (e.g., 0.1-1 mol%) to the reaction mixture.
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Reaction Execution: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The azeotropic removal of water will drive the equilibrium towards the formation of the acetal. Monitor the reaction progress by observing the amount of water collected.
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Work-up: Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature. Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.
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Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be further purified by vacuum distillation to obtain the pure acetal.
Characterization: The identity and purity of the synthesized N-Benzylaminoacetaldehyde diethyl acetal should be confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Visualization of the Synthetic Pathway
The following diagram illustrates the logical progression of the general synthesis of an acetal from an aldehyde and an alcohol, representing the core chemical transformation.
Caption: A logical workflow for the general synthesis of an acetal.
